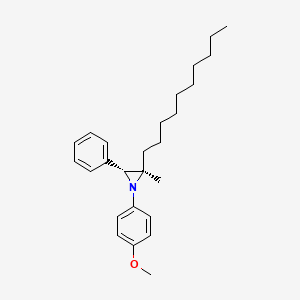![molecular formula C18H20O B15166952 Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]- CAS No. 644964-46-5](/img/structure/B15166952.png)
Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]-, also known as 4’-Isobutylacetophenone, is a chemical compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It is a derivative of acetophenone and is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- typically involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds as follows: [ \text{C6H5CH2CH(CH3)2 + CH3COCl} \xrightarrow{AlCl3} \text{C6H5C(O)CH2CH(CH3)2 + HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Applications De Recherche Scientifique
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- involves its role as an intermediate in the synthesis of ibuprofen. Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation, pain, and fever . The inhibition of COX reduces the production of prostaglandins, thereby alleviating symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler ketone with similar reactivity but lacks the isobutyl group.
4’-Methylacetophenone: Similar structure but with a methyl group instead of an isobutyl group.
4’-Ethylacetophenone: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- is unique due to the presence of the isobutyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of ibuprofen, providing the necessary structural components for the drug’s efficacy .
Propriétés
Numéro CAS |
644964-46-5 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
1-[4-[4-(2-methylpropyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(2)12-15-4-6-17(7-5-15)18-10-8-16(9-11-18)14(3)19/h4-11,13H,12H2,1-3H3 |
Clé InChI |
GACRSDVRSUXVNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)


![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)


![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)


![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
![5-{[4-(Diethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15166951.png)
